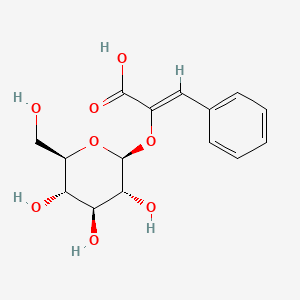
(2Z)-2-(beta-D-Glucopyranosyloxy)-3-phenyl-2-propenoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-(beta-D-Glucopyranosyloxy)-3-phenyl-2-propenoic Acid is a complex organic compound that features a glucopyranosyl group attached to a phenylpropenoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(beta-D-Glucopyranosyloxy)-3-phenyl-2-propenoic Acid typically involves the glycosylation of a phenylpropenoic acid derivative with a glucopyranosyl donor. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2Z)-2-(beta-D-Glucopyranosyloxy)-3-phenyl-2-propenoic Acid can undergo various chemical reactions, including:
Oxidation: The phenylpropenoic acid moiety can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The double bond in the propenoic acid can be reduced to form saturated derivatives.
Substitution: The glucopyranosyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
科学的研究の応用
(2Z)-2-(beta-D-Glucopyranosyloxy)-3-phenyl-2-propenoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of novel materials and chemical products.
作用機序
The mechanism of action of (2Z)-2-(beta-D-Glucopyranosyloxy)-3-phenyl-2-propenoic Acid involves its interaction with specific molecular targets and pathways. The glucopyranosyl group may facilitate binding to carbohydrate-recognizing proteins, while the phenylpropenoic acid moiety can interact with various enzymes and receptors. These interactions can modulate biological activities, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-(beta-D-Glucopyranosyloxy)benzoic Acid: Shares the glucopyranosyl group but has a benzoic acid backbone.
Salicylic Acid 2-O-beta-D-Glucoside: Similar structure with a glucoside linkage to salicylic acid.
Uniqueness
(2Z)-2-(beta-D-Glucopyranosyloxy)-3-phenyl-2-propenoic Acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
特性
分子式 |
C15H18O8 |
|---|---|
分子量 |
326.30 g/mol |
IUPAC名 |
(Z)-3-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyprop-2-enoic acid |
InChI |
InChI=1S/C15H18O8/c16-7-10-11(17)12(18)13(19)15(23-10)22-9(14(20)21)6-8-4-2-1-3-5-8/h1-6,10-13,15-19H,7H2,(H,20,21)/b9-6-/t10-,11-,12+,13-,15-/m1/s1 |
InChIキー |
IFJZNZBKGRGNSP-HOCDIANWSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)O)\O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
正規SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic Acid](/img/structure/B13431126.png)

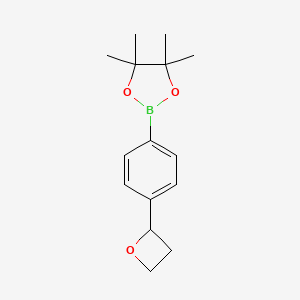
![1-[(2-Imino-3-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B13431149.png)


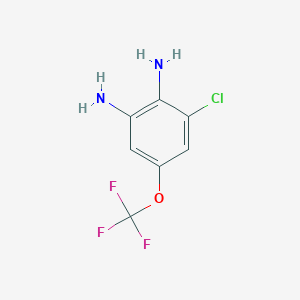

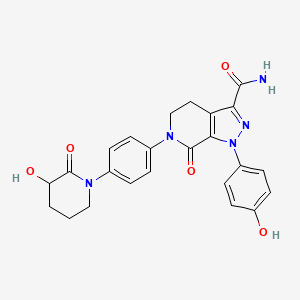
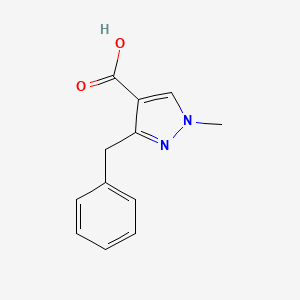


![Ethyl 4-(20-ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoate](/img/structure/B13431187.png)

